Veratric Acid-d6
Overview
Description
Veratric Acid-d6 is a deuterated derivative of 3,4-dimethoxybenzoic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methoxy groups. Deuterated compounds are often used in scientific research due to their unique properties, such as altered metabolic pathways and reduced reactivity compared to their non-deuterated counterparts .
Mechanism of Action
Target of Action
Veratric Acid-d6, also known as 3,4-Bis(trideuteriomethoxy)benzoic acid, is a major benzoic acid derivative found in various vegetables and fruits . It primarily targets the cardiovascular system and has shown beneficial effects on hypertension and its associated dyslipidaemia . It also has the potential to break down in certain bacteria such as Sphingobium or Microbacterium .
Mode of Action
This compound interacts with its targets by attenuating the formation of cyclobutane pyrimidine dimers (CPDs), reducing glutathione (GSH) depletion, and inhibiting apoptosis induced by UVB . It also inhibits the UVB-induced release of inflammatory mediators such as IL-6 and prostaglandin-E2 . Furthermore, it negatively regulates iNOS by suppressing cytokines, transcription factors, and MAPKs .
Biochemical Pathways
During the microbial breakdown of this compound, the methyl groups are cleaved, leading to the production of intermediate molecules such as vanillic acid. Further demethylation leads to the formation of protocatechuic acid, which should be more easily incorporated into the cellular biomass through anabolic pathways .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the digestive tract. More research is needed to fully understand its distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of cardiovascular remodelling in hypertensive rats . It normalises cardiovascular function, oxidative stress, antioxidant status, and fibrotic remodelling of tissues . It also has apoptotic and antiproliferative effects against triple negative breast cancer cells .
Action Environment
Environmental factors such as diet composition can influence the action, efficacy, and stability of this compound . A diet high in cholesterol content, for example, can contribute to an unbalanced lipoprotein metabolism and associate with an increased prevalence of atherosclerosis . More research is needed to fully understand how other environmental factors may influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Veratric Acid-d6 interacts with various enzymes and proteins. It has been found to inhibit the phosphorylation of IκB and p65, regulating the NF-κB signaling pathway to alleviate inflammatory damage . This indicates that this compound plays a significant role in biochemical reactions, particularly those related to inflammation and oxidative stress .
Cellular Effects
This compound has been shown to have protective effects on various types of cells. For instance, it can attenuate cyclobutane pyrimidine dimers (CPDs) formation, glutathione (GSH) depletion, and apoptosis induced by UVB . Furthermore, this compound has inhibitory effects on the UVB-induced release of inflammatory mediators such as IL-6 and prostaglandin-E2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit the phosphorylation of IκB and p65, thereby regulating the NF-κB signaling pathway . This suggests that this compound can influence cellular function through enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been observed that the number of HDA6 speckles, which are associated with the compound, increase during drought stress . This suggests that this compound may have long-term effects on cellular function, including its stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on hypertensive rats, this compound was orally administered at a dose of 40 mg/kg body weight. The results showed that this compound significantly normalized cardiovascular function, oxidative stress, antioxidant status, and fibrotic remodeling of tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to play a role in the serine pathway, which is an important carbon assimilation pathway . It also affects metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Veratric Acid-d6 typically involves the deuteration of 3,4-dimethoxybenzoic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by reacting 3,4-dimethoxybenzoic acid with deuterated methanol (CD3OD) in the presence of a catalyst such as palladium on carbon (Pd/C) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale deuteration processes. These processes often utilize deuterium gas (D2) or deuterated solvents in the presence of suitable catalysts to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
Veratric Acid-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Veratric Acid-d6 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to investigate the impact of deuterium on biological processes and enzyme activities.
Medicine: Utilized in drug development to enhance the stability and reduce the metabolic rate of pharmaceutical compounds.
Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: The non-deuterated counterpart of Veratric Acid-d6.
3,4,5-Trimethoxybenzoic acid: Another methoxy-substituted benzoic acid with an additional methoxy group.
3,4-Bis(methoxycarbonyl)benzoic acid: A compound with methoxycarbonyl groups instead of methoxy groups
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in research and industrial applications. Deuterium substitution can lead to enhanced stability, reduced reactivity, and altered metabolic pathways, making it a valuable tool in various scientific fields .
Biological Activity
Veratric Acid-d6, also known as 3,4-Bis(trideuteriomethoxy)benzoic acid, is a deuterated derivative of veratric acid, a compound found in various fruits and vegetables. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and applications in research and medicine.
Target Interaction
this compound primarily interacts with biological targets by modulating cellular processes. It has been shown to:
- Inhibit Cyclobutane Pyrimidine Dimers (CPDs) : This action reduces DNA damage induced by UV radiation.
- Reduce Glutathione (GSH) Depletion : GSH is a crucial antioxidant in cells; maintaining its levels helps protect against oxidative stress.
- Inhibit Apoptosis : The compound prevents cell death triggered by UVB exposure, thereby promoting cell survival.
Biochemical Pathways
This compound undergoes microbial degradation, leading to the formation of intermediate metabolites such as vanillic acid and protocatechuic acid. These metabolites are incorporated into anabolic pathways, contributing to cellular biomass. Additionally, the compound has been implicated in the regulation of the NF-κB signaling pathway through inhibition of IκB and p65 phosphorylation, which is vital for controlling inflammatory responses.
Pharmacokinetics
This compound is noted for its oral bioactivity. In studies involving hypertensive rats, administration at a dose of 40 mg/kg body weight demonstrated significant improvements in cardiovascular function and oxidative stress markers.
Cardiovascular Effects
A study assessed the effects of Veratric Acid on hypertensive rats induced by Nω-nitro-L-arginine methyl ester hydrochloride (l-NAME). Key findings include:
- Improvement in Cardiac Function : Functional studies using the Langendorff isolated heart system indicated enhanced ventricular performance.
- Reduction in Lipid Peroxidation : Levels of thiobarbituric acid-reactive substances (TBARS) decreased significantly.
- Antioxidant Status : Increased activities of superoxide dismutase (SOD), catalase, and glutathione peroxidase were observed post-treatment .
Parameter | Control Group | l-NAME Group | This compound Group |
---|---|---|---|
TBARS (μmol/L) | 0.5 | 1.5 | 0.8 |
SOD Activity (U/mg protein) | 10 | 5 | 8 |
Catalase Activity (U/mg protein) | 15 | 7 | 12 |
Anti-inflammatory Activity
In vitro studies have shown that this compound possesses anti-inflammatory properties:
- Inhibition of iNOS Expression : In LPS-stimulated RAW264.7 cells, it reduced iNOS levels at concentrations of 100-200 μM.
- Suppression of COX-2 Expression : The compound also decreased COX-2 and PGE2 levels following UVB exposure .
Case Studies
- Hypertensive Rats Study : A controlled experiment demonstrated that this compound significantly normalized cardiovascular function in hypertensive rats over four weeks when administered at a dose of 40 mg/kg .
- UVB-Induced Damage : In cell cultures exposed to UVB radiation, this compound protected HaCaT cells from phototoxicity by reducing apoptosis and promoting cell cycle progression into the S-phase .
Properties
IUPAC Name |
3,4-bis(trideuteriomethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAQNGYDSHRET-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)O)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.